4-Chloro-6-fluoro-3-nitrocoumarin

Description

Significance of Polyfunctionalized Coumarins in Organic Synthesis and Material Science

Polyfunctionalized coumarins are of considerable interest due to their diverse reactivity, which allows them to serve as key building blocks in the synthesis of more complex molecular structures. researchgate.net The presence of various functional groups provides multiple reaction sites, enabling a wide range of chemical transformations and the construction of novel heterocyclic systems. nih.gov This versatility has led to their use in the development of new synthetic methodologies, including multicomponent reactions that allow for the rapid assembly of molecular complexity from simple precursors. acs.org

In the realm of material science, the unique photophysical properties of coumarin (B35378) derivatives are a major focus. Their inherent fluorescence can be finely tuned by the introduction of different substituents, leading to applications in optical brightening agents, fluorescent probes, and sensors. rsc.org Furthermore, the ability of certain coumarin derivatives to undergo photochemical reactions has been exploited in the development of photoresponsive polymers and materials with tunable properties. rsc.org The incorporation of coumarin moieties into polymer backbones can impart functionalities such as photodimerization, leading to applications in areas like shape-memory polymers and self-healing materials.

Structural Framework and Strategic Importance of 4-Chloro-6-fluoro-3-nitrocoumarin in Chemical Exploration

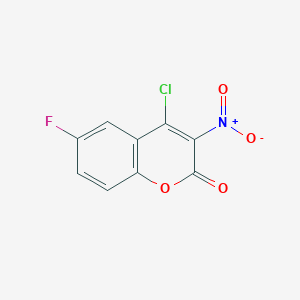

The compound this compound represents a strategically designed molecule that embodies the principles of polyfunctionalization. Its core is the coumarin (2H-chromen-2-one) bicyclic system, which is adorned with three key functional groups: a chloro group at the 4-position, a fluoro group at the 6-position, and a nitro group at the 3-position.

The strategic placement of these substituents imparts a unique chemical reactivity profile to the molecule. The electron-withdrawing nature of the nitro group at the 3-position, coupled with the chlorine atom at the 4-position, makes the pyrone ring highly susceptible to nucleophilic attack. This is a well-documented reactivity pattern in related 4-chloro-3-nitrocoumarins, which serve as versatile precursors for the synthesis of various fused heterocyclic systems. For instance, the chlorine atom can act as a leaving group in substitution reactions, while the nitro group can be reduced to an amino group, providing a handle for further functionalization or cyclization reactions. The fluorine atom on the benzene (B151609) ring is known to enhance the lipophilicity and metabolic stability of molecules, which is a desirable feature in medicinal chemistry.

The combination of these functional groups on a single molecular scaffold makes this compound a potentially valuable intermediate in organic synthesis. Its structure suggests that it could be a key starting material for the construction of novel polycyclic and heterocyclic compounds with potential applications in medicinal chemistry and material science. While specific research on this exact compound is not extensively documented in publicly available literature, its structural features point towards significant potential for chemical exploration.

Compound Data

Below are tables detailing the available information for the chemical compounds mentioned in this article.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-fluoro-3-nitrochromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3ClFNO4/c10-7-5-3-4(11)1-2-6(5)16-9(13)8(7)12(14)15/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNGGDISWABEPNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=C(C(=O)O2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3ClFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501243715 | |

| Record name | 4-Chloro-6-fluoro-3-nitro-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501243715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

527751-31-1 | |

| Record name | 4-Chloro-6-fluoro-3-nitro-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=527751-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-fluoro-3-nitro-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501243715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 4 Chloro 6 Fluoro 3 Nitrocoumarin

Nucleophilic Substitution Reactions at the C-4 Position (ipso-Substitution)

The C-4 carbon of the coumarin (B35378) scaffold is rendered highly electrophilic due to the cumulative electron-withdrawing effects of the adjacent C-3 nitro group and the ring's carbonyl function. This electronic arrangement facilitates the displacement of the chlorine atom by a variety of nucleophiles in what is known as an ipso-substitution reaction.

The reaction of 4-halocoumarins with thiol-containing molecules is a key strategy for creating fluorescently labeled bioconjugates. While specific studies on 4-Chloro-6-fluoro-3-nitrocoumarin are not detailed in the provided sources, the reactivity of analogous compounds, such as 4-chloro-3-(trifluoroacetyl)coumarin, with alkyl thioglycolates demonstrates the feasibility of this transformation. researchgate.net In these reactions, the sulfur atom of the thiol acts as the nucleophile, attacking the C-4 position and displacing the chloride ion to form a stable carbon-sulfur bond. This reaction typically proceeds with high regioselectivity and under moderate conditions, yielding 3,4-heteroannulated coumarins. researchgate.net The resulting thioether-linked coumarin derivatives often exhibit valuable fluorescent properties, making them suitable for labeling proteins and other biological macromolecules.

Amine nucleophiles readily react with activated 4-halocoumarins to produce a diverse range of 4-amino substituted derivatives. Research on related 4-chloro-3-substituted coumarins shows that they react efficiently with various amines, including electron-rich aminoheterocycles. researchgate.net The reaction proceeds via nucleophilic attack of the amine's nitrogen atom on the C-4 carbon, leading to the expulsion of the chloride leaving group. This derivatization is a cornerstone for synthesizing libraries of coumarin-based compounds with potential biological activities. The introduction of different amine-containing side chains allows for the systematic modification of the molecule's steric and electronic properties.

Table 1: Nucleophilic Substitution Reactions at C-4 of 4-Chlorocoumarin Analogs

| Nucleophile Class | Example Nucleophile | Product Type | Reference |

| Thiols | Alkyl thioglycolates | 3,4-Thio-fused coumarins | researchgate.net |

| Amines | Electron-rich aminoheterocycles | 4-Amino-substituted coumarins | researchgate.net |

| Amines | Methyl sarcosinate | 3,4-Fused pyrrolocoumarins | researchgate.net |

The displacement of the halide at the C-4 position in 4-halo-3-nitrocoumarins does not follow the simple competitive reactivity trend seen in inorganic halogen displacement reactions. science-revision.co.uksavemyexams.comyoutube.comyoutube.com Instead, it proceeds through a nucleophilic aromatic substitution (SNAr) mechanism, which is characteristic of electron-deficient aromatic and vinylic systems.

The key steps of the mechanism are:

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (e.g., an amine or thiol) on the electron-poor C-4 carbon. This step breaks the aromaticity of the coumarin's benzene (B151609) ring and forms a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer-like complex. The negative charge is delocalized across the coumarin ring system and, importantly, onto the oxygen atoms of the C-3 nitro group, which strongly stabilizes the intermediate.

Chloride Expulsion: The aromatic system is restored in the second step through the elimination of the chloride ion, which is a good leaving group.

The rate of this reaction is significantly enhanced by the presence of the C-3 nitro group, which activates the substrate towards nucleophilic attack and stabilizes the key intermediate. This mechanism explains the high efficiency and regioselectivity observed in these substitution reactions. researchgate.net

Reductive Transformations and Cyclization Reactions Involving the Nitro Group

The nitro group of this compound is not merely an activating group for substitution; it is also a versatile functional handle for constructing more complex molecular architectures through reduction and subsequent cyclization.

Recent research has demonstrated that 4-chloro-3-nitrocoumarin (B1585357) can serve as a precursor in nitro group-directed reductive coupling reactions. nih.govrsc.org A notable example involves the reaction of 4-chloro-3-nitrocoumarin with α-bromoacetophenone in the presence of a base. nih.govrsc.org This transformation is not a simple substitution but a more complex sequence involving the nitro group. The process leads to a coupling of the two reactant molecules, setting the stage for further intramolecular reactions. nih.govrsc.org This strategy highlights the dual role of the nitro group, which directs the initial coupling and is subsequently transformed to facilitate ring formation.

The reduction of the nitro group to an amino group is a pivotal step in the synthesis of fused heterocyclic systems. Specifically, this transformation is used to prepare pyrrolocoumarins, which are compounds where a pyrrole (B145914) ring is fused to the 3,4-face of the coumarin core. mdpi.com

Several synthetic routes leverage this pathway:

Reductive Intramolecular Cyclization: Following a base-mediated reductive coupling with a suitable partner like α-bromoacetophenone, a subsequent reductive intramolecular cyclization step affords the 2-aryl-substituted chromeno[3,4-b]pyrrol-4(3H)-one ring system. nih.govrsc.org

Palladium-Catalyzed Reactions: An alternative strategy involves a Sonogashira coupling of 4-chloro-3-nitrocoumarin with terminal alkynes to introduce an acetylenic side chain at the C-4 position. mdpi.com The nitro group of the resulting 4-acetylenic-3-nitrocoumarin is then reduced to an amine. This intermediate, a 4-acetylenic-3-aminocoumarin, undergoes a palladium-catalyzed intramolecular hydroamination to form the fused pyrrole ring, yielding a pyrrolocoumarin. mdpi.com

Multi-Component Reactions: 4-Chloro-3-nitrocoumarin can also be used in one-pot, three-component reactions, for example with an aldehyde and pyrrolidine, to construct complex chromeno[3,4-b]pyrrol-4(3H)-one derivatives. mdpi.com

These methods showcase how the strategic reduction of the nitro group unlocks pathways to intricate, fused heterocyclic structures with potential biological and material science applications. mdpi.com

Development of Novel Derivatives and Hybrid Molecular Scaffolds from 4 Chloro 6 Fluoro 3 Nitrocoumarin

Strategic Design Principles for New Functionalized Coumarin (B35378) Analogs

The design of new coumarin analogs from 4-chloro-6-fluoro-3-nitrocoumarin is guided by several key strategic principles. The primary strategy involves leveraging the high reactivity of the C4-chloro substituent for nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups and molecular fragments, thereby modulating the electronic and steric properties of the coumarin core. nih.gov

Another important design principle is the utilization of the electron-deficient nature of the pyrone ring, enhanced by the nitro group at the C3 position. This makes the C4 position highly susceptible to attack by various nucleophiles, facilitating the creation of diverse derivatives. Furthermore, the presence of the fluorine atom at the C6 position can enhance the molecule's metabolic stability and binding affinity to biological targets through favorable interactions. nih.gov The goal is to generate libraries of compounds with tailored physicochemical properties and to explore their structure-activity relationships for various biological targets. nih.gov The construction of hybrid molecules, which combine the coumarin scaffold with other pharmacologically relevant motifs like oxindoles, is a sophisticated strategy aimed at creating multifunctional molecules with potentially synergistic or novel biological activities. rsc.orgnih.gov

Synthesis of Diverse 4-Substituted 3-Nitrocoumarin (B1224882) Derivatives

The synthetic utility of this compound lies in its capacity to undergo facile nucleophilic substitution at the C4 position. This reactivity allows for the synthesis of a broad spectrum of 4-substituted 3-nitrocoumarin derivatives. Various nucleophiles, including amines, thiols, and carbanions, can readily displace the chlorine atom to forge new carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds.

For instance, the reaction with various heteroarylamines leads to the formation of new coumarin derivatives with potential antimicrobial activity. researchgate.net The reaction conditions for these substitutions are typically mild, reflecting the high reactivity of the starting material. The electron-withdrawing nitro group at the C3 position plays a crucial role in activating the C4 position towards nucleophilic attack. This versatile reactivity enables the systematic modification of the coumarin scaffold, providing a powerful tool for medicinal chemists to generate compound libraries for biological screening.

Table 1: Examples of Nucleophilic Substitution Reactions with 4-Chloro-3-nitrocoumarin (B1585357) (Note: Data generalized from typical reactivity patterns of 4-chloro-3-nitrocoumarins)

| Nucleophile | Resulting C4-Substituent | Product Class |

| Primary/Secondary Amine | -NRR' | 4-Amino-3-nitrocoumarins |

| Thiol | -SR | 4-Thio-3-nitrocoumarins |

| Aryl Grignard Reagent | -Ar | 4-Aryl-3-nitrocoumarins |

| Malonate Ester | -CH(COOR)₂ | 4-Alkyl-3-nitrocoumarins |

Construction of Molecular Hybrids Incorporating this compound Moieties

The creation of hybrid molecules represents an advanced strategy in drug discovery, aiming to combine the beneficial properties of different pharmacophores into a single molecular entity. This compound is an excellent platform for constructing such hybrids due to its inherent reactivity.

Organocatalytic Atroposelective Additions for Chiral Coumarin-Oxindole Systems

A significant advancement in the use of 4-halo-3-nitrocoumarins is in the field of asymmetric synthesis, particularly in the construction of axially chiral molecules. nih.gov Organocatalytic methods have been developed for the atroposelective addition of other complex fragments, such as fluorinated oxindoles, to 4-chloro-3-nitrocoumarins. rsc.orgresearchgate.net This reaction creates highly congested molecular architectures that possess both a Csp2–Csp3 chirality axis and a tetrasubstituted stereogenic carbon center. nih.gov

The use of commercially available urea-based catalysts under mild conditions facilitates this dehalogenative C-C bond formation, yielding fluorooxindole-coumarin hybrids with high diastereoselectivity and enantioselectivity (up to 97% ee). nih.govrsc.org These chiral hybrid molecules, combining two important pharmacophores, are of significant interest for developing new therapeutic agents. rsc.org The resulting products have shown high thermal stability, with no rotation observed around the congested chiral axis even at elevated temperatures. rsc.orgnih.gov

Table 2: Organocatalytic Atroposelective Synthesis of Coumarin-Oxindole Hybrids

| Catalyst | Solvent System | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Urea-1 (10 mol%) | Toluene/Pentane | >20:1 | High | researchgate.net |

| Commercially Available Urea (B33335) Catalyst | Not specified | up to 41:1 | up to 97% | nih.gov |

Strategies for Annelated and Fused Coumarin Derivatives

The reactivity of 4-chloro-3-nitrocoumarin also extends to the synthesis of annelated and fused heterocyclic systems, which are of great interest in materials science and medicinal chemistry. By choosing appropriate bifunctional nucleophiles, it is possible to perform a substitution at the C4 position followed by an intramolecular cyclization to construct a new ring fused to the coumarin core.

For example, reactions with compounds like dimethyl 1,3-acetonedicarboxylate or alkyl thioglycolates can lead to the formation of 3,4-heteroannulated coumarins. researchgate.net One specific strategy involves the base-mediated reductive coupling of 4-chloro-3-nitrocoumarin with α-bromoacetophenone, which, after a subsequent reductive intramolecular cyclization, yields 2-aryl-substituted chromeno[3,4-b]pyrrol-4(3H)-ones. researchgate.netrsc.org This type of reaction, where the nitro group directs the reductive coupling, provides an efficient pathway to complex polycyclic coumarin derivatives. researchgate.net These strategies significantly expand the chemical space accessible from the this compound scaffold.

Structure-Reactivity and Structure-Function Relationship Studies in Derivatized Coumarin Frameworks

For instance, the introduction of different substituents at C4 can alter the molecule's ability to participate in hydrogen bonding, pi-stacking, and hydrophobic interactions with biological targets. nih.gov In the case of the chiral coumarin-oxindole hybrids, the specific stereochemistry (axial and central chirality) is critical for biological activity. Studies have shown that the absolute configuration of these hybrids, determined through techniques like X-ray crystallography, is crucial for their interaction with target proteins. rsc.org By systematically synthesizing a variety of derivatives and evaluating their properties, researchers can build comprehensive structure-activity relationship (SAR) models. These models are essential for optimizing lead compounds and for the design of new, more potent, and selective coumarin-based agents.

Theoretical and Computational Studies on 4 Chloro 6 Fluoro 3 Nitrocoumarin

Quantum Chemical Analysis using Density Functional Theory (DFT)

DFT has become a standard method for investigating the electronic structure of molecules.

Elucidation of Molecular Geometry and Electronic Structure

A DFT study would begin by optimizing the molecular geometry of 4-Chloro-6-fluoro-3-nitrocoumarin to determine its most stable three-dimensional conformation. This involves calculating bond lengths, bond angles, and dihedral angles. The electronic structure analysis would provide information on the distribution of electron density and the nature of the chemical bonds within the molecule.

Prediction of Vibrational Frequencies and Spectroscopic Signatures (e.g., IR, Raman)

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations can predict the infrared (IR) and Raman spectra of the molecule. By comparing the calculated spectra with experimentally obtained data, the vibrational modes can be assigned to specific functional groups, confirming the molecular structure.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability. A smaller gap generally suggests higher reactivity. Other quantum chemical descriptors such as electronegativity, chemical hardness, and softness would also be derived from the HOMO and LUMO energies.

Computational Assessment of Chemical Reactivity and Selectivity

Computational methods can also predict how a molecule will behave in chemical reactions.

Application of Local Reactivity Descriptors (e.g., Fukui Functions)

Fukui functions are used to identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. This analysis helps in understanding the regioselectivity of chemical reactions involving this compound.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state. This analysis provides insights into the nature and strength of interactions such as hydrogen bonds, halogen bonds, and van der Waals forces, which govern the packing of molecules in a crystal.

The absence of such detailed computational studies for this compound highlights a gap in the current scientific literature. Future research in this area would be beneficial for a complete understanding of this compound's physicochemical properties and for guiding its potential synthesis and application.

In Silico Modeling of Reaction Mechanisms and Transition States

There is no published research detailing the in silico modeling of reaction mechanisms or the characterization of transition states specifically for this compound. Such studies would be valuable for predicting its reactivity, understanding potential synthetic pathways, and elucidating the influence of the chloro, fluoro, and nitro substituents on the coumarin (B35378) core.

Conformational Analysis and Molecular Dynamics Simulations

Similarly, a search of scientific databases reveals no specific studies on the conformational analysis or molecular dynamics simulations of this compound. This type of research would provide insight into the molecule's three-dimensional structure, flexibility, and interactions with its environment over time, which are crucial for understanding its biological activity and material properties.

Given the absence of specific data, no data tables can be generated for these sections.

Advanced Research Applications in Chemical and Material Sciences

Applications in Chemoselective Bioconjugation and Molecular Labeling Methodologies

The reactivity of the 4-chloro-3-nitrocoumarin (B1585357) scaffold makes it a prime candidate for applications requiring high selectivity and efficiency, such as labeling biological molecules. The electron-withdrawing nitro group at the C-3 position significantly enhances the reactivity of the halide at the C-4 position toward ipso-substitution, making it highly susceptible to attack by nucleophiles. nih.gov

The reaction of 4-Chloro-6-fluoro-3-nitrocoumarin with biological nucleophiles, such as the thiol group in glutathione (B108866) (GSH), embodies the principles of "click chemistry" through its high efficiency and selectivity. nih.gov Research has demonstrated that 4-halocoumarins, including the 4-chloro-6-fluoro-3-nitro derivative, undergo quantitative conversion in reactions with GSH. nih.gov This process yields a single, chemoselective monoconjugation product without the formation of undesired double bioconjugation products. nih.gov The predictable and specific nature of this reaction allows for the clean and efficient attachment of the coumarin (B35378) unit to biomolecules, a critical feature for creating well-defined bioconjugates for research and diagnostic purposes. nih.gov

The inherent fluorescence of the coumarin core makes this compound and related compounds excellent building blocks for developing fluorescent probes and chemical sensors. chemimpex.com The unique structure can be leveraged for selective binding to specific biomolecules, enabling the study and real-time visualization of cellular processes and interactions. chemimpex.com As a labeling agent, the compound enhances the visualization of cellular components in fluorescence microscopy, providing valuable insights into biological mechanisms. chemimpex.com Its utility extends to analytical chemistry, where it can serve as a reagent for the detection of various substances, improving the sensitivity and specificity of analytical assays. chemimpex.com

Role as a Key Scaffold in Combinatorial Synthesis and Chemical Library Generation

This compound serves as a versatile scaffold in combinatorial chemistry for the generation of diverse molecular libraries. Its activated 4-position allows for reactions with a wide range of nucleophiles, leading to a vast array of substituted coumarin derivatives. For instance, related compounds like 4-chloro-3-(trifluoroacetyl)coumarin and 4-chloro-3-formylcoumarin have been extensively used as building blocks to synthesize various 3,4-fused and substituted coumarin heterocycles. researchgate.netresearchgate.netrsc.org

The reaction of 4-chloro-3-nitrocoumarin with α-bromoacetophenone, followed by reductive intramolecular cyclization, has been employed to create a series of 2-aryl substituted chromeno[3,4-b]pyrrol-4(3H)-ones. rsc.org This demonstrates the compound's role as a precursor for complex heterocyclic systems. rsc.org The ability to readily generate a multitude of derivatives from a single, accessible core structure is a cornerstone of combinatorial chemistry, facilitating the discovery of new compounds with potential biological or material science applications.

Contributions to Asymmetric Catalysis and Stereoselective Organic Synthesis

The coumarin scaffold, particularly when substituted as in this compound, has been instrumental in the advancement of asymmetric catalysis and the synthesis of stereochemically complex molecules.

The development of stereoselective reactions involving 4-halo-3-nitrocoumarins has been advanced through the screening and application of various chiral organocatalysts. In the atroposelective synthesis of axially chiral compounds, an extensive screening of 15 different chiral urea (B33335), thiourea, squaramide, and phase-transfer catalysts was undertaken. nih.gov This screening identified a commercially available chiral urea catalyst as highly effective for achieving high conversion and diastereomeric ratios in the reaction between 4-chloro-3-nitrocoumarins and fluorooxindoles under mild conditions. nih.gov

This compound and its derivatives are key reactants in the organocatalytic atroposelective synthesis of complex molecules possessing axial chirality. nih.gov Atropisomerism arises from restricted rotation around a single bond, a feature of significant interest in catalysis and medicinal chemistry. nih.gov

A notable application is the reaction of 4-halo-3-nitrocoumarins with N-methyl-3-fluorooxindole, catalyzed by a chiral urea organocatalyst. nih.gov This reaction produces highly congested structures that feature a Csp²–Csp³ chirality axis adjacent to a tetrasubstituted stereogenic carbon center. nih.gov The process is scalable and achieves good yields with excellent enantioselectivities, up to 97% ee. nih.gov The resulting axially chiral products are thermally stable, showing no signs of rotation around the congested chiral axis even when heated. nih.gov This methodology provides a powerful route to multifunctional scaffolds containing multiple elements of chirality. nih.gov

| Reactant 1 (Fluorooxindole) | Reactant 2 (Coumarin) | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| N-methyl-3-fluorooxindole | 4-chloro-3-nitrocoumarin | Urea-1 (10 mol%) | 90 | >20:1 | 92 |

| N-allyl-3-fluorooxindole | 4-chloro-3-nitrocoumarin | Urea-1 (10 mol%) | 92 | 19:1 | 94 |

| N-benzyl-3-fluorooxindole | 4-chloro-3-nitrocoumarin | Urea-1 (10 mol%) | 91 | >20:1 | 90 |

| N-methyl-3-fluorooxindole | This compound | Urea-1 (10 mol%) | 93 | >20:1 | 97 |

| N-methyl-3-fluorooxindole | 4-chloro-7-methoxy-3-nitrocoumarin | Urea-1 (10 mol%) | 95 | 10:1 | 95 |

Table based on data from organocatalytic atropisomeric synthesis studies. nih.gov

Exploration in the Design of Novel Functional Organic Materials

The strategic placement of electron-withdrawing groups, such as a nitro group at the 3-position and halogen atoms (chloro and fluoro) at the 4- and 6-positions, respectively, on the coumarin framework endows this compound with distinct chemical reactivity and electronic characteristics. These features make it a compelling candidate for the synthesis of sophisticated organic materials with tailored optical and electronic properties.

The core of its utility lies in its function as a versatile precursor. The chloro group at the 4-position is a good leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide array of functional moieties, paving the way for the construction of π-extended coumarin systems. Such extended conjugation is a key design principle for organic materials intended for applications in optoelectronics. rsc.org The expansion of the π-system in coumarins is known to influence their photophysical properties, including absorption and fluorescence spectra. rsc.org

Research on related compounds, such as 4-chloro-3-nitrocoumarin, has demonstrated its utility as a precursor for synthesizing complex heterocyclic structures like 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones. rsc.org This highlights the transformative potential of the 4-chloro-3-nitrocoumarin core in building intricate molecular architectures. By extension, this compound can be envisioned as a superior building block, where the additional fluoro substituent can further modulate the electronic properties and stability of the resulting materials.

Computational studies on various coumarin derivatives have shown that substitutions significantly impact their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. mdpi.com The nitro group, being a strong electron-withdrawing group, lowers both HOMO and LUMO levels, which can be beneficial for applications in organic light-emitting diodes (OLEDs) and as electron-accepting units in models for photosynthesis. nih.govnih.gov The presence of halogen atoms further influences these electronic properties. This tunability is crucial for designing materials with specific energy levels to match other components in an electronic device, thereby optimizing performance.

The table below summarizes the key molecular properties of this compound, which are pertinent to its application in materials science.

| Property | Value | Source |

| Molecular Formula | C₉H₃ClFNO₄ | sigmaaldrich.com |

| Molecular Weight | 243.58 g/mol | sigmaaldrich.com |

| Form | Solid | sigmaaldrich.com |

| SMILES String | [O-]N+C1=C(Cl)c2cc(F)ccc2OC1=O | sigmaaldrich.com |

| InChI Key | HNGGDISWABEPNU-UHFFFAOYSA-N | sigmaaldrich.com |

The development of functional organic materials from this compound can be envisioned through several pathways. One promising route is its use in the synthesis of donor-acceptor type chromophores. The electron-deficient nature of the polyhalogenated nitrocoumarin core would make it an excellent acceptor unit. By coupling it with various electron-donating moieties, it is possible to create materials with strong intramolecular charge-transfer (ICT) characteristics. rsc.org These ICT materials are of great interest for applications in nonlinear optics, two-photon absorption, and as fluorescent probes.

Future Perspectives in the Synthetic Accessibility and Transformative Potential of Polyhalogenated Nitrocoumarins

The future of polyhalogenated nitrocoumarins, including this compound, in materials science hinges on two key aspects: enhancing their synthetic accessibility and fully realizing their transformative potential.

The transformative potential of these compounds is vast. The reactivity of the C-Cl bond and the nitro group offers a rich playground for synthetic chemists. For instance, the reduction of the nitro group to an amino group would provide a new reactive site for further functionalization, leading to a different class of coumarin derivatives with potentially new applications.

A particularly exciting future direction is the incorporation of polyhalogenated nitrocoumarins into polymeric structures. This could lead to the development of photoreactive polymers, where the coumarin moiety can undergo dimerization under UV light. researchgate.net Furthermore, integrating these coumarin units into the backbone or as pendant groups of conjugated polymers could lead to new materials for organic solar cells and field-effect transistors. The inherent properties of the coumarin unit, combined with the processability of polymers, could yield materials with a unique combination of optical, electronic, and mechanical properties.

Computational chemistry will continue to play a vital role in guiding the future design of materials based on polyhalogenated nitrocoumarins. mdpi.comnih.gov Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can predict the electronic and optical properties of yet-to-be-synthesized molecules, allowing for a more rational and targeted approach to materials discovery. mdpi.com This synergy between synthetic chemistry and computational modeling will be crucial in unlocking the full potential of compounds like this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Chloro-6-fluoro-3-nitrocoumarin, and how can intermediates be characterized?

- Methodology : Start with 6-fluorocoumarin as a precursor. Introduce the chloro group via electrophilic substitution using Cl₂ or SOCl₂ under controlled conditions. Nitration at the 3-position can be achieved using a HNO₃/H₂SO₄ mixture at 0–5°C to avoid over-nitration. Key intermediates (e.g., 6-fluoro-4-chlorocoumarin) should be characterized via ¹H/¹³C NMR (to confirm substitution patterns) and HPLC-MS (to assess purity >95%) .

Q. How can spectroscopic techniques distinguish this compound from structural analogs?

- Methodology : Use FT-IR to identify the nitro group (asymmetric stretch ~1520 cm⁻¹, symmetric stretch ~1350 cm⁻¹) and ¹⁹F NMR (δ ~-110 to -120 ppm for aromatic fluorine). High-resolution mass spectrometry (HRMS) can confirm the molecular ion [M+H]⁺ at m/z 268.00 (calculated for C₉H₃ClFNO₄) .

Q. What solvent systems are optimal for recrystallizing this compound?

- Methodology : Test polar aprotic solvents (e.g., DMSO, DMF) for solubility. Recrystallization in ethanol/water (7:3 v/v) at 4°C typically yields needle-like crystals. Monitor purity via melting point analysis (expected range: 180–185°C) and compare with literature values .

Advanced Research Questions

Q. How does the nitro group influence the photostability of this compound under UV irradiation?

- Experimental Design : Expose the compound to UV light (λ = 254 nm) in a quartz cell and monitor degradation kinetics via UV-Vis spectroscopy (absorbance at 320 nm). Compare with non-nitrated analogs (e.g., 4-Chloro-6-fluorocoumarin) to isolate the nitro group’s role. Use LC-MS/MS to identify degradation by-products (e.g., nitro-reduction products) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across cell lines?

- Data Analysis : Perform dose-response assays (IC₅₀) in multiple cell lines (e.g., HeLa, MCF-7) with standardized protocols. Use ANOVA to assess variability. Investigate metabolic stability via hepatic microsome assays to determine if differences arise from compound breakdown .

Q. Can this compound act as a fluorescent probe for kinase activity?

- Methodology : Functionalize the coumarin core with a phosphate-binding motif (e.g., morpholine). Test fluorescence quenching/enhancement in the presence of ATP-competitive kinase inhibitors (e.g., staurosporine). Validate using fluorescence lifetime imaging microscopy (FLIM) in live cells .

Q. How do steric and electronic effects of the chloro/fluoro/nitro substituents impact reactivity in Pd-catalyzed cross-coupling reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.